

# Application Notes and Protocols: Staining Cell Nuclei with Acriflavine for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acriflavine is a fluorescent dye derived from acridine that has been historically used as a topical antiseptic.[1] In the realm of cellular and molecular biology, it serves as a valuable tool for staining cell nuclei, enabling visualization and analysis through fluorescence microscopy. Acriflavine is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[2] Its ability to intercalate with DNA makes it a specific marker for nuclear material.[2] These application notes provide detailed protocols for using acriflavine to stain cell nuclei for various microscopic applications, including qualitative visualization and quantitative analysis.

## **Mechanism of Action**

Acriflavine's utility as a nuclear stain stems from its molecular structure, which allows it to intercalate between the base pairs of DNA.[2] This interaction is non-covalent and results in a significant increase in the fluorescence of the acriflavine molecule. The planar aromatic rings of the acridine structure insert themselves between the stacked bases of the DNA double helix. This binding is relatively specific to DNA, which leads to the bright fluorescence of the cell nucleus against a darker cytoplasmic background.[3]

## **Quantitative Data Summary**







The following table summarizes key quantitative parameters for the use of **acriflavine** in fluorescence microscopy.



Parameter	Value	Solvent/Conditions	Reference
Excitation Wavelength (λex)	~450 nm	General	[4]
424 nm	Methanol		
426 nm	Ethanol		
430 nm	Propanol, Butanol		
434 nm	Formamide		_
416 nm	Water		
420-490 nm (violet-to-blue)	Epifluorescence Microscopy	[5]	
450-490 nm (blue)	Epifluorescence Microscopy	[5]	_
Emission Wavelength (λem)	~540 nm	General	[4]
518 nm	Methanol		
524 nm	Ethanol, Formamide		_
512 nm	Propanol		_
526 nm	Butanol		_
540 nm	Glycerol		_
514 nm	Water		_
Working Concentration	100-200 μg/ml	Staining Solution (Feulgen-type)	[3]
0.05% (w/v)	Staining Solution (Direct)	[5]	
10 μΜ	Staining of human skin	[6]	_
Incubation Time	20-30 minutes	Feulgen-type staining	[3]



4 minutes Direct staining [5]

## **Experimental Protocols**

## Protocol 1: Feulgen-Type Acriflavine Staining for Fungal Nuclei and Meiotic Chromosomes

This protocol is adapted from procedures used for staining Neurospora and is suitable for detailed analysis of nuclear morphology and chromosome structure.[3][4]

#### Materials:

- 4N Hydrochloric Acid (HCl)
- Acriflavine staining solution (100-200 μg/ml acriflavine and 5 mg/ml K2S2O5 in 0.1N HCl)
- HCl-ethanol wash solution (2:98 v/v concentrated HCl:70% ethanol)
- · Distilled water
- 25% Glycerol
- Microscope slides and coverslips

#### Procedure:

- Fixation (Optional but Recommended): Fix cells in ethanol:acetic acid (3:1) for at least 10 minutes.
- Hydrolysis: Hydrolyze unfixed or fixed cells in 4N HCl for 15-30 minutes at 30°C. The shorter time is for conidia and mycelia, while the longer time is for asci within intact perithecia.
- Rinsing: Rinse the sample once with distilled water.
- Staining: Incubate the sample in the acriflavine staining solution for 20-30 minutes at 30°C.
   [4]
- Washing:



- Wash the stained cells three times (5 minutes each) in the HCl-ethanol wash solution at 30°C to remove non-covalently bound stain.[3]
- Wash twice with distilled water.[3]
- Mounting: Mount the sample in a drop of 25% glycerol on a microscope slide and apply a coverslip.
- Microscopy: Observe using an epifluorescence microscope with excitation around 450 nm and emission detection around 540 nm.[4] Acriflavine-stained nuclei will fluoresce a goldenyellow color.[3]

## Protocol 2: Direct Acriflavine Staining for Rapid Detection of Protists

This protocol is a simpler, direct staining method modified from a procedure for detecting and enumerating labyrinthulomycetes.[5]

#### Materials:

- 0.5% (w/v) **Acriflavine** stock solution in distilled water
- 0.1 M Citrate buffer (pH 3.0)
- Acriflavine working solution (0.05% acriflavine in 0.1 M citrate buffer, pH 3.0)
- 75% Isopropyl alcohol
- Sterile distilled water or artificial seawater
- Microscope slides and coverslips

#### Procedure:

- Cell Collection: Collect cells on a 0.22 μm membrane filter or centrifuge to form a pellet.
- Rinsing: Rinse the cells with a suitable buffer (e.g., filter-sterilized artificial seawater).

## Methodological & Application

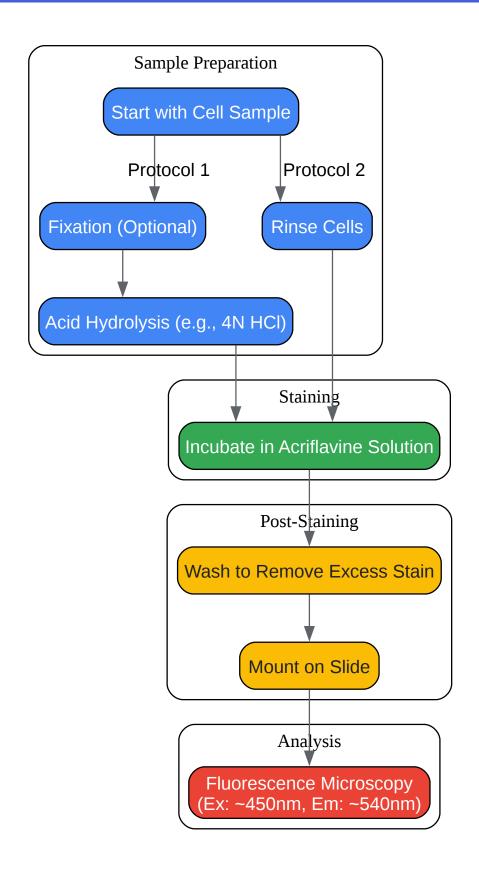




- Staining: Add the 0.05% **acriflavine** working solution to the cells and let stand for 4 minutes. [5]
- · Destaining/Washing:
  - For filtered samples, vacuum drain the stain and wash with 75% isopropyl alcohol,
     followed by a rinse with sterile distilled water.[5]
  - For pelleted cells, centrifuge to remove the staining solution, resuspend in 75% isopropyl alcohol to destain, centrifuge again, and finally wash with sterile distilled water or artificial seawater.
- Mounting: Resuspend the cells in a small volume of water or buffer, place a drop on a microscope slide, and apply a coverslip.
- Microscopy: Observe under an epifluorescence microscope using a violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filter.[5]

## **Visualizations**

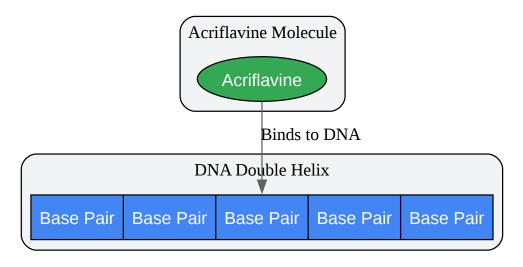


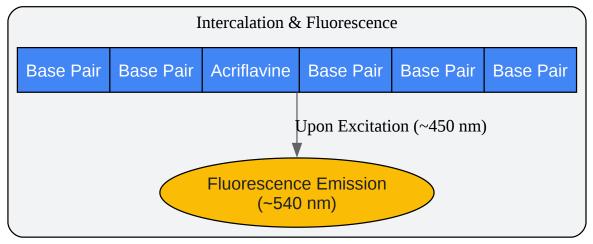


Click to download full resolution via product page

Caption: Experimental workflow for staining cell nuclei with acriflavine.







Click to download full resolution via product page

Caption: Mechanism of acriflavine intercalation into DNA leading to fluorescence.

## **Important Considerations**

- Phototoxicity and Genotoxicity: Acriflavine can be phototoxic and has shown potential for genotoxicity, especially upon illumination.[7][8] It is crucial to minimize the exposure of stained live cells to excitation light to avoid inducing cellular damage or artifacts.[9][10] For live-cell imaging, use the lowest possible light intensity and exposure time.
- Stain Specificity: While acriflavine shows high affinity for DNA, it can also bind to RNA,
   though typically with lower fluorescence enhancement. For applications requiring strict DNA



specificity, co-staining with a DNA-specific counterstain or performing an RNase digestion step may be necessary.

- Cell Type Variability: The optimal staining concentration and incubation time can vary between different cell types. It is recommended to perform an initial optimization experiment to determine the best conditions for your specific application.
- Safety Precautions: Acriflavine is a dye and will stain skin and clothing. It may be harmful if
  inhaled or comes into contact with eyes.[1] Always wear appropriate personal protective
  equipment (PPE), including gloves and safety glasses, when handling acriflavine powder
  and solutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Acriflavine Wikipedia [en.wikipedia.org]
- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art -PMC [pmc.ncbi.nlm.nih.gov]
- 3. fgsc.net [fgsc.net]
- 4. fgsc.net [fgsc.net]
- 5. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]



 To cite this document: BenchChem. [Application Notes and Protocols: Staining Cell Nuclei with Acriflavine for Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771538#staining-cell-nuclei-with-acriflavine-for-microscopy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com